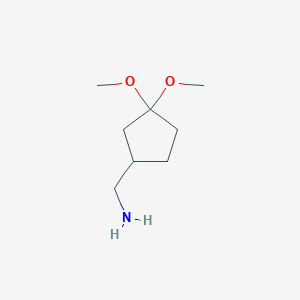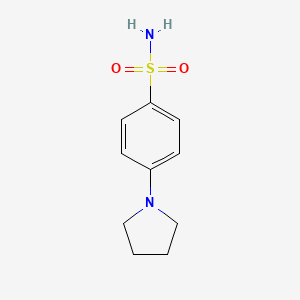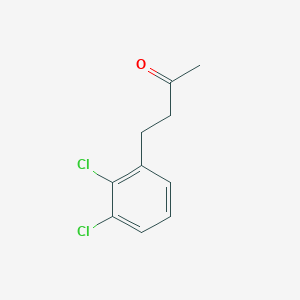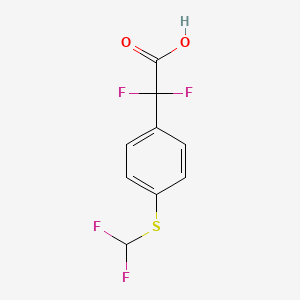
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of difluoromethyl and difluoroacetic acid groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid typically involves the introduction of difluoromethyl and difluoroacetic acid groups onto a phenyl ring. One common method involves the reaction of 4-(difluoromethylthio)phenylboronic acid with difluoroacetic acid under specific conditions. The reaction is usually catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and conducted in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in dry ether or THF under an inert atmosphere.
Substitution: Bromine, nitric acid; reactions are carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and difluoroacetic acid groups can form strong interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Trifluoromethylthio)phenyl)-2,2-difluoroacetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(4-(Methylthio)phenyl)-2,2-difluoroacetic acid: Contains a methylthio group instead of a difluoromethyl group.
2-(4-(Chloromethylthio)phenyl)-2,2-difluoroacetic acid: Features a chloromethylthio group in place of the difluoromethyl group.
Uniqueness: 2-(4-((Difluoromethyl)thio)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both difluoromethyl and difluoroacetic acid groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable for various applications. The combination of these groups also allows for unique interactions with biological targets, enhancing its potential as a lead compound in drug discovery.
Eigenschaften
Molekularformel |
C9H6F4O2S |
|---|---|
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
2-[4-(difluoromethylsulfanyl)phenyl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H6F4O2S/c10-8(11)16-6-3-1-5(2-4-6)9(12,13)7(14)15/h1-4,8H,(H,14,15) |
InChI-Schlüssel |
BPABEWZGQRXUCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
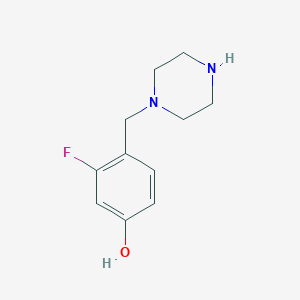
![6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)
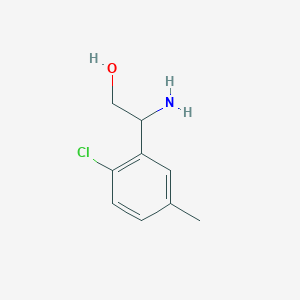
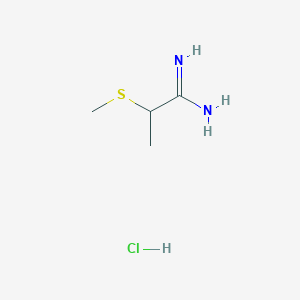
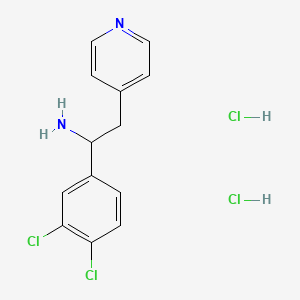
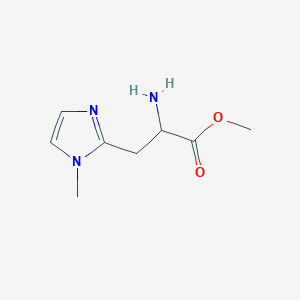
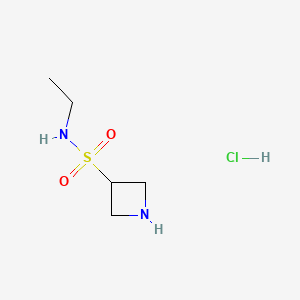
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
